

Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic

Synthesis

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Compound of Interest

Compound Name: 5-Bromooxazole-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **5-Bromooxazole-4-carboxylic acid** is a specialized heterocyclic building block with limited currently available public information. The following application notes and protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for research and development. Optimization of the described procedures for this specific substrate is recommended.

Introduction

5-Bromooxazole-4-carboxylic acid is a versatile heterocyclic compound that holds significant potential as a building block in the synthesis of complex organic molecules. The presence of a bromine atom at the 5-position and a carboxylic acid at the 4-position of the oxazole ring provides two distinct reactive sites for orthogonal functionalization. This allows for the strategic introduction of various substituents, making it a valuable scaffold in drug discovery and materials science for the development of novel compounds with diverse biological activities and material properties. The oxazole core itself is a key pharmacophore found in numerous natural products and pharmaceutical agents.

Physicochemical Properties and Spectroscopic Data



While extensive experimental data for **5-Bromooxazole-4-carboxylic acid** is not widely reported, the following table outlines expected physicochemical properties and representative spectroscopic data based on analysis of similar structures.

Property	Predicted Value
Molecular Formula	C4H2BrNO3
Molecular Weight	207.97 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	>200 °C (with decomposition)
Solubility	Soluble in polar aprotic solvents (e.g., DMF, DMSO)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.5-8.7 (s, 1H, oxazole C2-H), 13.0-14.0 (br s, 1H, COOH)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 162-164 (C=O), 150-152 (C2), 140-142 (C4), 115-117 (C5)
IR (KBr, cm ⁻¹)	3100-2500 (br, O-H), 1720-1700 (C=O), 1580, 1450, 1100

Synthetic Applications and Protocols

5-Bromooxazole-4-carboxylic acid serves as a versatile precursor for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Key applications include palladium-catalyzed cross-coupling reactions, amide bond formations, and esterifications.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position of the oxazole ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. This reaction is a powerful tool for constructing complex molecular architectures.



Workflow for Suzuki-Miyaura Coupling:



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Caption: General workflow for the Suzuki-Miyaura cross-coupling of **5-Bromooxazole-4-carboxylic acid**.

Experimental Protocol: Synthesis of 5-Phenyl-oxazole-4-carboxylic acid

- To a dried flask, add 5-Bromooxazole-4-carboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
- Add a base, for example, potassium carbonate (3.0 mmol).
- The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
- Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).
- The reaction mixture is heated to 90 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, the reaction is cooled to room temperature and diluted with water.
- The aqueous solution is acidified to pH 2-3 with 1M HCl, leading to the precipitation of the product.
- The solid is collected by filtration, washed with water, and dried under vacuum.
- Further purification can be achieved by recrystallization or column chromatography.

Representative Data for Suzuki-Miyaura Coupling Reactions:



Arylboro nic Acid	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylboro nic acid	Pd(PPh3)4	K ₂ CO ₃	Dioxane/H₂ O	90	16	85
4- Methoxyph enylboronic acid	Pd(dppf)Cl	Cs₂CO₃	DME/H₂O	85	18	82
3- Pyridylboro nic acid	SPhos Pd G2	КзРО4	Toluene/H ₂ O	100	12	78

Amide Bond Formation

The carboxylic acid moiety can be readily converted to a wide range of amides using standard peptide coupling reagents. This allows for the introduction of diverse functionalities and the construction of peptidomimetics or other bioactive molecules.

Logical Flow for Amide Coupling:



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Caption: Step-wise process for the synthesis of 5-Bromooxazole-4-carboxamides.

Experimental Protocol: Synthesis of N-Benzyl-5-bromooxazole-4-carboxamide

- Dissolve **5-Bromooxazole-4-carboxylic acid** (1.0 mmol) in anhydrous DMF (10 mL).
- Add a coupling reagent, such as HATU (1.1 mmol), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.



- Add benzylamine (1.1 mmol) to the reaction mixture.
- Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
- Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Representative Data for Amide Coupling Reactions:

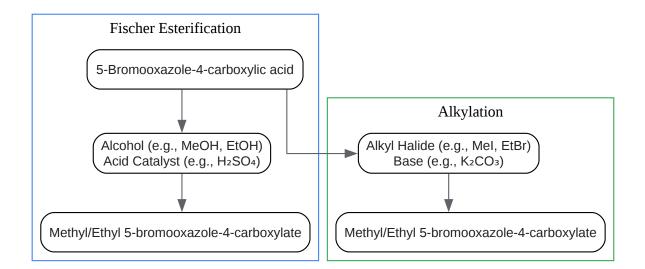
Amine	Coupling Reagent	Base	Solvent	Time (h)	Yield (%)
Benzylamine	HATU	DIPEA	DMF	6	92
Morpholine	EDCI/HOBt	NMM	DCM	8	88
Aniline	T3P	Pyridine	EtOAc	12	75

Esterification

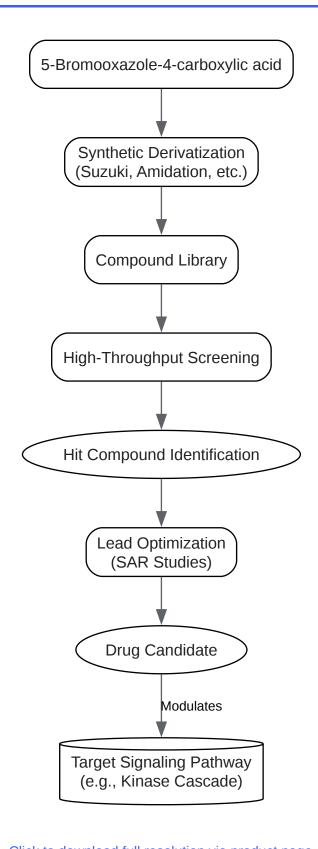
The carboxylic acid can be converted to its corresponding esters under acidic conditions (Fischer esterification) or by reaction with alkyl halides in the presence of a base. Esters are valuable intermediates for further transformations or can be the final target molecules.

Pathway for Ester Synthesis:









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